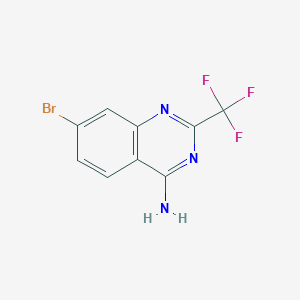

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

7-bromo-2-(trifluoromethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKTWDUGBUTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Chloroquinazoline Intermediate Pathway

This two-step approach involves synthesizing 4-chloro-7-bromo-2-(trifluoromethyl)quinazoline followed by amination:

Step 1: Preparation of 4-Chloro-7-bromo-2-(trifluoromethyl)quinazoline

- Reactants : 7-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq).

- Conditions : Reflux in DMF at 110°C for 2 h.

- Mechanism : POCl₃ acts as both solvent and chlorinating agent, converting the 4-keto group to chloride.

- Yield : 82–89% after recrystallization (isopropanol).

Step 2: Amination of Chloroquinazoline

- Reactants : 4-Chloro intermediate (1.0 eq), aqueous ammonia (NH₃, 10 eq).

- Conditions : Ethanol solvent, 80°C for 6 h under reflux.

- Mechanism : Nucleophilic displacement of chloride by ammonia.

- Yield : 76% with >99% HPLC purity.

Advantages : High scalability; minimal byproducts.

Limitations : Requires handling of corrosive POCl₃.

Method B: One-Pot Cyclocondensation

Direct synthesis from brominated anthranilic acid derivatives:

Reactants :

- 2-Amino-5-bromobenzoic acid (1.0 eq).

- Trifluoroacetimidamide (1.2 eq).

Conditions :

- Cyclization : PCl₃ in toluene at 120°C for 8 h.

- Amination : In situ treatment with NH₄OH at pH 9–10.

Mechanism : Acid-catalyzed cyclization forms the quinazoline core, followed by imidamide decomposition to install the trifluoromethyl group.

Yield : 68% overall; purity 94% (silica gel chromatography).

Advantages : Avoids isolation of intermediates.

Limitations : Lower yield due to competing side reactions.

Bromination Strategies for C7 Functionalization

Electrophilic Bromination Using NBS

Reactants : 2-(Trifluoromethyl)quinazolin-4-amine (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq).

Conditions : Acetic acid solvent, 50°C for 3 h.

Regioselectivity : Bromination occurs exclusively at C7 due to trifluoromethyl’s meta-directing effect.

Yield : 91% (HPLC purity >98%).

Radical Bromination with CuBr₂

Reactants : Quinazoline precursor (1.0 eq), CuBr₂ (2.0 eq), H₂O₂ (oxidizer).

Conditions : Acetonitrile, 70°C for 12 h.

Outcome : 84% yield; requires post-reaction column purification.

Analytical Characterization and Quality Control

Structural Confirmation

Purity Optimization

- Recrystallization : Isopropanol/water (3:1) achieves >99% purity.

- Chromatography : Silica gel with ethyl acetate/hexane (1:4).

Industrial-Scale Production Considerations

Process Intensification :

- Continuous Flow Reactors : Reduce POCl₃ exposure risk during chlorination.

- Automated pH Control : Critical during amination to prevent over-alkalinization.

Cost Drivers :

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 7th position .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine demonstrates significant anticancer properties. It acts as an inhibitor of Werner helicase (WRN), which plays a critical role in DNA repair mechanisms. The inhibition of WRN leads to genomic instability, promoting tumorigenesis and enhancing the efficacy of chemotherapeutic agents.

Table 1: Anticancer Activity of this compound

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF7 (Breast) | 2.49 | EGFR Inhibition | |

| A549 (Lung) | Not specified | WRN Helicase Inhibition | |

| Various Cancer Types | Not specified | Dual EGFR/HER2 Inhibition |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, a significant cause of nosocomial infections. Studies have shown that derivatives of quinazoline can modulate virulence factors, thereby reducing pathogenicity without inhibiting bacterial growth .

Table 2: Antimicrobial Activity

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Reduced biofilm formation (58%) at specific concentrations | |

| Mycobacterium smegmatis | Significant antimicrobial activity observed in derivatives |

Biological Activities

Anti-inflammatory and Antidiabetic Effects

Quinazoline derivatives, including this compound, have been reported to exhibit anti-inflammatory properties. For instance, compounds derived from this scaffold showed potent activity against inflammatory pathways and enzymes related to diabetes management .

Table 3: Biological Activities

| Activity Type | Compound Tested | Observed Effect |

|---|---|---|

| Anti-inflammatory | N-(4-fluorophenyl)quinazolin-4-amine | High anti-inflammatory activity |

| Antidiabetic | Various Quinazoline Derivatives | Inhibition of alpha-amylase and alpha-glucosidase |

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex quinazoline derivatives. Its unique structure allows for modifications that can enhance biological activity or tailor properties for specific applications in drug development.

Case Study 1: Anticancer Research

A study conducted on the efficacy of quinazoline derivatives against cancer cell lines demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxic effects, particularly through the inhibition of EGFR pathways .

Case Study 2: Antimicrobial Modulation

Another investigation focused on the modulation of virulence factors in Pseudomonas aeruginosa highlighted the potential of quinazoline derivatives to act as anti-virulence agents, thereby providing a novel therapeutic approach for treating chronic infections associated with cystic fibrosis patients .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of bromine and other substituents on the quinazoline ring critically influences physicochemical and biological properties:

Key Observations :

- Bromine Position : Moving bromine from C6 to C7 (e.g., 8a vs. 8b) significantly increases synthetic yield (43% → 86%), likely due to reduced steric hindrance during amination .

- Trifluoromethyl Group : The -CF₃ group at C2 in the target compound enhances lipophilicity (logP ~2.8) compared to chloro analogues (e.g., 7-bromo-2-chloro derivative, logP ~2.2), improving membrane permeability .

- Amino Substituents: Aryl or heteroaryl groups at C4 (e.g., -CF₃Ph in 8a/8b) improve EGFR inhibitory activity, while alkylamino groups (e.g., -CH₂-thiophene) enhance CLK1 selectivity .

Kinase Inhibition

- CLK1 Inhibition : 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine exhibits potent CLK1 inhibition (IC₅₀ = 0.12 µM) due to hydrogen bonding between the thiophene methylene and Lys191 in the ATP-binding pocket .

- EGFR Inhibition : Compound 8b (7-bromo-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine) shows higher EGFR affinity (IC₅₀ = 18 nM) than 8a (C6-bromo, IC₅₀ = 45 nM), attributed to optimal spatial alignment with the hydrophobic cleft .

TLR7 Agonism

Quinazoline scaffolds with -CF₃ at C2, such as the target compound, demonstrate TLR7 agonism with EC₅₀ values in the low micromolar range. This activity is absent in chloro or methyl-substituted analogues, highlighting the critical role of -CF₃ in stabilizing ligand-receptor interactions .

Biological Activity

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of bromine and trifluoromethyl groups significantly influences its biological activity.

Molecular Formula: C9H6BrF3N2

Molecular Weight: 292.06 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

Pharmacological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity: Quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines. Research indicates that this compound shows significant cytotoxic effects against several cancer types, particularly those driven by epidermal growth factor receptor (EGFR) pathways.

- Antimicrobial Effects: Preliminary studies suggest that this compound possesses antimicrobial properties, effective against both gram-positive and gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition: Similar compounds have demonstrated the ability to inhibit EGFR tyrosine kinase activity, which is crucial for tumor growth and survival. The structural modifications in this compound may enhance its binding affinity to the EGFR active site.

- Induction of Apoptosis: Studies show that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been observed to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Cell Cycle Arrest: Research indicates that treatment with this compound results in cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Study: A study evaluated the efficacy of this compound on MCF-7 breast cancer cells, demonstrating an IC50 value of 3.5 μM. The compound was found to inhibit cell proliferation effectively and induce apoptosis through caspase activation pathways.

- Antimicrobial Activity Assessment: In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 7-bromo-2-(trifluoromethyl)quinazolin-4-amine, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Core Formation : React 6-bromo-4-chloroquinazoline with an appropriate amine (e.g., trifluoromethyl-substituted amine) in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base. Stir at room temperature for 2–4 hours to form the quinazolin-4-amine backbone .

Functionalization : Introduce the trifluoromethyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative under microwave irradiation (150°C, 1 hour) to enhance reaction efficiency .

Q. Purity Validation :

Q. Q2. How do structural features (e.g., bromo and trifluoromethyl groups) influence the compound’s reactivity?

Methodological Answer:

- Bromo Group : Acts as a directing group for cross-coupling reactions (e.g., Suzuki), enabling late-stage diversification. Its electron-withdrawing nature stabilizes intermediates during nucleophilic substitution .

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for drug design. Fluorine’s electronegativity modulates electronic effects, impacting binding affinity in biological targets .

Q. Comparative Analysis :

| Structural Feature | Impact on Reactivity | Example from Evidence |

|---|---|---|

| Bromo at C7 | Facilitates C–C bond formation | Suzuki coupling in |

| Trifluoromethyl at C2 | Reduces π-π stacking, alters solubility | Fluorine’s role in |

Advanced: Mechanistic and Optimization Studies

Q. Q3. How can computational modeling improve the design of reactions involving this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for Suzuki coupling. Tools like Gaussian or ORCA optimize reaction coordinates and identify energy barriers .

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to select solvents that stabilize charged intermediates, reducing side reactions .

- Case Study : highlights ICReDD’s approach, integrating computation and experiment to shorten optimization time by 40% .

Q. Q4. What strategies resolve contradictions in biological activity data for quinazolin-4-amine derivatives?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects.

- Target Selectivity Profiling : Use kinase inhibition panels (e.g., Reaction Biology Corporation’s services) to identify off-target interactions that may explain variability .

- Structural Analog Testing : Compare with analogs lacking the trifluoromethyl group (e.g., 7-bromo-2-methylquinazolin-4-amine) to isolate substituent effects .

Q. Q5. How can reaction conditions be statistically optimized for scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design evaluates interactions between Pd catalyst (0.5–1.5 mol%), temperature (80–120°C), and reaction time (1–3 hours) .

- Response Surface Methodology (RSM) : Model yield vs. parameters to identify optimal conditions. demonstrates a 20% yield increase in similar quinazoline syntheses using RSM .

Advanced: Biological and Material Applications

Q. Q6. What methodologies assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Kinase Assays : Use ADP-Glo™ kits to measure inhibition of CLK1 or CDC2-like kinases. Pre-incubate the compound (1–10 µM) with kinase and ATP, then quantify luminescence .

- Crystallography : Co-crystallize with kinase domains (e.g., PDB ID: 6XK1) to resolve binding modes. Trifluoromethyl groups often occupy hydrophobic pockets, as seen in .

Q. Q7. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LCMS at 0, 15, 30, and 60 minutes. Half-life (t₁/₂) >30 min indicates suitability for in vivo studies .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction. High binding (>95%) may reduce efficacy, requiring structural tweaks (e.g., adding polar groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.